5-Chloromethyl-2-iminooxazoline
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Overview
Description
5-(Chloromethyl)-4,5-dihydrooxazol-2-amine is a heterocyclic compound that contains both an oxazole ring and an amine group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the chloromethyl group makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4,5-dihydrooxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a chloromethylating agent in the presence of a base. For example, the reaction of 2-aminoethanol with chloromethyl methyl ether in the presence of a base like sodium hydroxide can yield the desired oxazoline derivative.
Industrial Production Methods
On an industrial scale, the production of 5-(Chloromethyl)-4,5-dihydrooxazol-2-amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4,5-dihydrooxazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the oxazole ring to other heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve mild bases and solvents like dichloromethane or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted oxazolines depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduced heterocyclic compounds with modified ring structures.
Scientific Research Applications
5-(Chloromethyl)-4,5-dihydrooxazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect biological functions. The oxazole ring can also interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-2-oxazoline: Similar in structure but lacks the amine group, making it less versatile for certain applications.
4,5-Dihydrooxazole: Lacks the chloromethyl group, limiting its reactivity in substitution reactions.
2-Amino-5-chloromethyl-1,3-oxazole: Similar but with different positioning of functional groups, affecting its reactivity and applications.
Uniqueness
5-(Chloromethyl)-4,5-dihydrooxazol-2-amine is unique due to the presence of both the chloromethyl and amine groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate for a wide range of chemical transformations and applications.
Properties
CAS No. |
7550-39-2 |
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Molecular Formula |
C4H7ClN2O |
Molecular Weight |
134.56 g/mol |
IUPAC Name |
5-(chloromethyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C4H7ClN2O/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7) |
InChI Key |
ILLXLIKVXGHEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=N1)N)CCl |
Origin of Product |
United States |
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